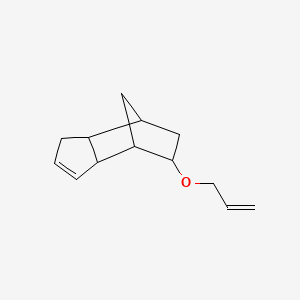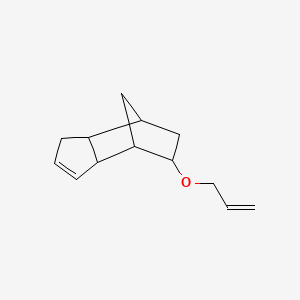![molecular formula C11H9N3 B14744077 1h-[1,4]Diazepino[1,2-a]benzimidazole CAS No. 246-19-5](/img/structure/B14744077.png)
1h-[1,4]Diazepino[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-[1,4]Diazepino[1,2-a]benzimidazole is a heterocyclic compound that features a fusion of diazepine and benzimidazole rings. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-[1,4]Diazepino[1,2-a]benzimidazole can be synthesized through several methods. One common approach involves the reaction of 2-(aminomethyl)benzimidazole dihydrochloride with ethyl acetoacetate, resulting in the formation of a diazepinone-benzimidazole derivative . Another method includes the treatment of 2-(aminomethyl)benzimidazole with phenylhydrazono ethylacetoacetate to yield phenylhydrazino diazepinone derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may involve advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions: 1H-[1,4]Diazepino[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted diazepinone derivatives, which can exhibit different pharmacological activities .
Scientific Research Applications
1H-[1,4]Diazepino[1,2-a]benzimidazole has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound has potential therapeutic applications, including anxiolytic and analgesic properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-[1,4]Diazepino[1,2-a]benzimidazole involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to interact with the benzodiazepine site of the GABA_A receptor, leading to anxiolytic effects . Additionally, it may interact with other receptors and enzymes, modulating various biological pathways.
Comparison with Similar Compounds
Benzimidazole: A parent compound with a simpler structure, known for its broad pharmacological activities.
Diazepine: Another related compound, often used in the synthesis of benzodiazepines.
Pyrazino-benzimidazole: A similar heterocyclic compound with potential antibacterial and antifungal activities.
Uniqueness: 1H-[1,4]Diazepino[1,2-a]benzimidazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug development.
Properties
CAS No. |
246-19-5 |
|---|---|
Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
1H-[1,4]diazepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H9N3/c1-2-5-10-9(4-1)13-11-8-12-6-3-7-14(10)11/h1-7H,8H2 |
InChI Key |
GQFIVFYRWLJHQB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC3=CC=CC=C3N2C=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B14744006.png)





![2-[4-(Pentyloxy)phenyl]acetamide](/img/structure/B14744040.png)

![7,8,9,10-Tetrahydrocyclohepta[de]naphthalene](/img/structure/B14744061.png)


![[4-(diethylamino)phenyl]arsonic acid](/img/structure/B14744072.png)

